N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide
Overview
Description
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide is a complex organic compound that features a pyrimidine ring, a sulfamoyl group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide typically involves multiple steps. One common method starts with the preparation of 4-(Pyrimidin-2-ylsulfamoyl)aniline, which is then reacted with 4-m-tolyloxybutyryl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. This inhibition can lead to the disruption of cellular processes such as cell cycle progression and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide: This compound shares a similar sulfamoyl-pyrimidine structure but differs in the acetamide moiety.
2-Ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]benzamide: Another related compound with an ethoxy group and benzamide moiety.
Uniqueness
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-4-m-tolyloxy-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs with high specificity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-16-5-2-6-18(15-16)29-14-3-7-20(26)24-17-8-10-19(11-9-17)30(27,28)25-21-22-12-4-13-23-21/h2,4-6,8-13,15H,3,7,14H2,1H3,(H,24,26)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNULENMRGIZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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